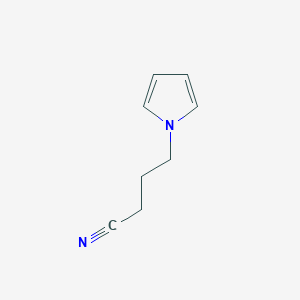

1h-Pyrrole-1-butanenitrile

Description

Pyrrole (B145914) Core in Heterocyclic Chemistry: Fundamental Aspects and Electronic Structure Theory

Pyrrole is a five-membered aromatic heterocycle with the molecular formula C₄H₅N. mdpi.com Its aromaticity is a key feature, arising from the delocalization of six π-electrons over the five-membered ring, which satisfies Hückel's rule (4n+2 π-electrons, with n=1). mdpi.com Each of the four carbon atoms contributes one π-electron, while the sp²-hybridized nitrogen atom contributes its lone pair of electrons to the aromatic system. mdpi.com This electron delocalization results in a planar ring structure and imparts significant thermodynamic stability to the molecule. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution reactions. mdpi.com

Role of N-Substitution in Modulating Pyrrole Reactivity and Stability

The substitution of the hydrogen atom on the pyrrole nitrogen with an alkyl or other functional group has profound effects on the ring's reactivity. N-alkylation can influence the regioselectivity of electrophilic substitution reactions. uctm.edu While pyrrole itself typically undergoes electrophilic attack preferentially at the C2 and C5 positions, the nature of the N-substituent can alter this preference. The introduction of an N-substituent can also impact the stability of the pyrrole ring and its derivatives. For instance, N-substituted pyrroles can be synthesized through various methods, including the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.eduthieme-connect.de The use of phase transfer catalysts has also been shown to be an effective method for the N-alkylation of pyrrole. oup.comcdnsciencepub.com

Nitrile Functionality in Organic Synthesis: Strategic Importance

The nitrile, or cyano (-C≡N), group is a highly valuable functional group in organic synthesis due to its versatile reactivity. It can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. smolecule.com This versatility makes nitrile-containing compounds important intermediates in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. ontosight.ai The strong electron-withdrawing nature of the nitrile group can also influence the reactivity of the rest of the molecule.

Overview of 1h-Pyrrole-1-butanenitrile: Research Landscape and Unexplored Avenues

1h-Pyrrole-1-butanenitrile is a specific N-substituted pyrrole derivative. Its physical and chemical properties are cataloged in databases such as PubChem. nih.gov It is identified by the CAS number 90006-82-9 and has the molecular formula C₈H₁₀N₂. nih.gov

Physicochemical Properties of 1h-Pyrrole-1-butanenitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂ | PubChem nih.gov |

| Molecular Weight | 134.18 g/mol | PubChem nih.gov |

| IUPAC Name | 4-(1H-pyrrol-1-yl)butanenitrile | PubChem nih.gov |

| CAS Number | 90006-82-9 | PubChem nih.gov |

| Canonical SMILES | C1=CN(C=C1)CCCC#N | PubChem nih.gov |

| Topological Polar Surface Area | 28.7 Ų | PubChem nih.gov |

| Complexity | 127 | PubChem nih.gov |

Despite its cataloging, a detailed survey of the scientific literature suggests that 1h-Pyrrole-1-butanenitrile has not been the subject of extensive, focused research. While general methods for the synthesis of N-alkylated pyrroles are well-established, specific studies detailing the synthesis, reactivity, and potential applications of this particular compound are not prominent. uctm.edutandfonline.comorganic-chemistry.org This indicates that 1h-Pyrrole-1-butanenitrile represents a relatively unexplored area within pyrrole chemistry.

The presence of both the pyrrole ring and the nitrile functionality suggests potential for this molecule to serve as a versatile building block in organic synthesis. For example, it could be used as an intermediate in the synthesis of more complex heterocyclic systems with potential biological activity. smolecule.com The butanenitrile side chain offers a handle for further chemical transformations. The lack of extensive research into its specific properties and reactions presents an opportunity for future investigations to explore its synthetic utility and potential applications in areas such as medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

4-pyrrol-1-ylbutanenitrile |

InChI |

InChI=1S/C8H10N2/c9-5-1-2-6-10-7-3-4-8-10/h3-4,7-8H,1-2,6H2 |

InChI Key |

AVSJSJJZKUMMSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)CCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole 1 Butanenitrile and Analogous N Alkylpyrrole Nitriles

Established Synthetic Routes to N-Substituted Pyrroles

The creation of N-substituted pyrroles is a fundamental process in organic chemistry, with two primary strategies dominating the field: the construction of the pyrrole (B145914) ring from acyclic precursors, such as in the Paal-Knorr condensation, and the direct functionalization of the pyrrole nitrogen atom.

Paal-Knorr Condensation and its Derivatives for Pyrrole Ring Formation

The Paal-Knorr synthesis, first reported in 1884, remains one of the most reliable and widely used methods for preparing substituted pyrroles. mdpi.comeurekaselect.com This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. eurekaselect.comalfa-chemistry.com The use of a primary amine is essential for the direct synthesis of N-substituted pyrroles.

The classical Paal-Knorr reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound with a primary amine. amanote.com The mechanism is initiated by the formation of a hemiaminal upon the amine's attack on a protonated carbonyl group. A subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic N-substituted pyrrole. cdnsciencepub.com

The reaction is versatile, accommodating a wide range of primary amines, including aliphatic and aromatic amines. alfa-chemistry.com For instance, the reaction of 2,5-hexanedione (B30556) with various amines can be performed under catalyst- and solvent-free conditions, simply by stirring the reactants at room temperature, to produce the corresponding N-substituted 2,5-dimethylpyrroles in excellent yields. rsc.org

| Amine | 1,4-Dicarbonyl | Product | Yield (%) | Conditions |

| Aniline | 2,5-Hexanedione | 1-(phenyl)-2,5-dimethyl-1H-pyrrole | 95 | Stirring, Room Temp, 24h |

| Benzylamine (B48309) | 2,5-Hexanedione | 1-(benzyl)-2,5-dimethyl-1H-pyrrole | 98 | Stirring, Room Temp, 24h |

| 4-Fluoroaniline | 2,5-Hexanedione | 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole | 96 | Stirring, Room Temp, 24h |

| 4-Methoxyaniline | 2,5-Hexanedione | 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 97 | Stirring, Room Temp, 24h |

Table 1: Examples of Paal-Knorr Condensation under Solvent-Free Conditions. rsc.org

This method could be adapted for the synthesis of precursors to N-alkylpyrrole nitriles by using a primary amine that contains a protected nitrile group or a functional group that can be later converted to a nitrile.

While the traditional Paal-Knorr synthesis can be limited by harsh acidic conditions and long reaction times, numerous modifications have been developed to overcome these drawbacks. organic-chemistry.org These modified conditions often employ milder catalysts and more environmentally friendly solvents, leading to higher yields and broader substrate scope. cdnsciencepub.com

Recent advancements have focused on "green" chemistry approaches. For example, a solventless synthesis of N-substituted pyrroles has been developed using mechanochemical activation with a biosourced organic acid like citric acid as a catalyst. This method provides the desired products in very short reaction times. organic-chemistry.org Another approach utilizes low-cost and commercially available aluminas (CATAPAL 200) as a heterogeneous catalyst for the Paal-Knorr reaction under solvent-free conditions, affording N-substituted pyrroles in high yields (68–97%) in as little as 45 minutes at 60 °C. mdpi.com

A variety of Lewis and Brønsted acid catalysts have been employed to facilitate the Paal-Knorr reaction, including FeCl₃, CaCl₂, RuCl₃, InCl₃, and MgI₂. cdnsciencepub.commdpi.com For instance, magnesium iodide etherate (MgI₂) has been shown to be an effective catalyst for the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines under solvent-free conditions. cdnsciencepub.com Microwave-assisted Paal-Knorr reactions, sometimes catalyzed by molecular iodine in the absence of a solvent, have also proven to be highly efficient, leading to excellent yields in a very short time. mdpi.com

| Catalyst | Solvent | Temperature (°C) | Time | Yield Range (%) |

| CATAPAL 200 | Solvent-free | 60 | 45 min | 68-97 |

| Citric Acid (mechanochemical) | Solvent-free | Room Temp | 15 min | High |

| MgI₂ etherate | Solvent-free | - | - | Good to Excellent |

| Iodine (Microwave) | Solvent-free | - | Short | 75-98 |

| Iron(III) chloride | Water | - | - | Good to Excellent |

Table 2: Modified and Catalytic Paal-Knorr Conditions for N-Substituted Pyrroles. mdpi.comcdnsciencepub.comorganic-chemistry.orgmdpi.com

Direct N-Alkylation Strategies for Pyrrole Derivatives

An alternative and highly convergent approach to 1H-Pyrrole-1-butanenitrile and its analogs is the direct N-alkylation of the pyrrole ring. This method involves the reaction of pyrrole, or a pre-substituted pyrrole, with an appropriate alkylating agent.

Nucleophilic Substitution of Pyrrole with Alkyl Halides

The direct N-alkylation of pyrrole with alkyl halides is a common method for introducing a substituent on the nitrogen atom. This reaction typically proceeds via an Sₙ2 mechanism where the pyrrolide anion, generated by deprotonation of pyrrole with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. cdnsciencepub.com

For the specific synthesis of 1H-Pyrrole-1-butanenitrile, this would involve the reaction of pyrrole with a 4-halobutyronitrile, such as 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile. The choice of base and solvent is crucial for the success of this reaction, as they can influence the N/C-alkylation ratio. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃), often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Phase-transfer catalysis has also been successfully employed for the N-alkylation of pyrrole with primary alkyl halides. cdnsciencepub.com

While specific literature detailing the synthesis of 1H-Pyrrole-1-butanenitrile via this exact route is not abundant, the general applicability of this method is well-established for a wide range of alkyl halides. organic-chemistry.org

Catalytic Approaches to N-Alkylation

Catalytic methods for the N-alkylation of pyrroles have gained traction as they often offer milder reaction conditions and improved selectivity. These approaches can involve transition metal catalysis or the use of other catalytic systems.

Palladium-catalyzed N-allylation of electron-deficient pyrroles has been demonstrated, and iridium-catalyzed N-allylation has also been reported. mdpi.com Copper-catalyzed N-arylation of pyrroles is a well-developed field, and while not directly alkylation, it highlights the utility of transition metals in forming C-N bonds with the pyrrole nitrogen. rsc.org

More relevant to the synthesis of N-alkylpyrroles are methods that utilize ionic liquids as both solvent and catalyst. For example, in ionic liquids like [Bmim][PF₆] or [Bmim][BF₄], a highly regioselective N-substitution of pyrrole with alkyl halides can be achieved in excellent yields. organic-chemistry.org This method provides a greener alternative to traditional organic solvents and can simplify product isolation.

| Catalyst/System | Alkylating Agent | Key Features |

| Base (e.g., NaH, KOH) | Alkyl Halides | Standard, widely used method. |

| Phase-Transfer Catalyst | Primary Alkyl Halides | Good for N-alkylation of pyrrole and 2-substituted pyrroles. |

| Ionic Liquids ([Bmim][PF₆]) | Alkyl Halides | Highly regioselective, green solvent. |

| Palladium complexes | Allylic electrophiles | Effective for N-allylation. |

| Iridium complexes | Allylic electrophiles | Highly enantioselective for N-allylation. |

Table 3: Catalytic and Promoted Approaches to N-Alkylation of Pyrroles. mdpi.comcdnsciencepub.comorganic-chemistry.org

Cyclization Reactions for Pyrrole Ring Construction

The formation of the pyrrole ring is a fundamental step in the synthesis of these target molecules. Several cyclization strategies are employed, leveraging multicomponent reactions, oxidative or reductive pathways, and metal catalysis to efficiently construct the heterocyclic core.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient route to complex pyrrole structures by combining three or more reactants in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity.

A notable three-component reaction involves the condensation of α-hydroxyketones, oxoacetonitriles, and primary amines to yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov This method is advantageous as it directly incorporates the nitrile group onto the pyrrole ring during its formation. For instance, reacting an α-hydroxyketone with benzoylacetonitrile (B15868) and benzylamine in the presence of acetic acid yields the corresponding 1-benzyl-2-phenyl-5-substituted-1H-pyrrole-3-carbonitrile. nih.gov This approach provides a direct pathway to pyrroles containing a cyano group, which can then be N-alkylated or modified.

Another multicomponent strategy involves the Yb(OTf)₃-catalyzed reaction of a primary amine, furfural, and a 1,3-diketone, mediated by nitromethane, to produce 1,3-diketone-linked N-substituted pyrroles. acs.org While not directly producing nitriles, this method builds the N-substituted pyrrole core, which can be further functionalized.

The table below summarizes examples of multicomponent reactions for pyrrole synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Acetic acid, EtOH, 70°C | N-substituted 3-cyanopyrrole nih.gov |

| Furfural | Primary Amine | 1,3-Diketone | Yb(OTf)₃, Nitromethane | N-substituted pyrrole with diketone linkage acs.org |

| Aldehyde | Amine | Isocyanide | Various | Polysubstituted pyrroles wikipedia.org |

Oxidative and Reductive Cyclization Pathways

Oxidative and reductive cyclizations are powerful methods for pyrrole synthesis, often involving the formation of new bonds through redox transformations of acyclic precursors. nih.gov

Oxidative Cyclization: These pathways typically involve the oxidation of an intermediate to facilitate ring closure. A common strategy is the oxidative cyclization of β-enaminones or β-enamino esters, which can be achieved using copper catalysts like Cu(OAc)₂ or CuCl₂. researchgate.net For example, the copper-catalyzed aerobic dimerization of enamino esters can produce highly substituted pyrrole derivatives in good yields. researchgate.net Another approach involves the PIFA-mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides, which proceeds at room temperature without a metal catalyst. rsc.org

Reductive Cyclization: Reductive pathways often involve the cyclization of nitro compounds or other reducible functional groups. The Barton-Zard synthesis is a classic example where a nitroalkene reacts with an isocyanoacetate, followed by cyclization and elimination of the nitro group to form the pyrrole ring. wikipedia.org

| Pathway | Precursors | Reagents/Catalysts | Key Features |

| Oxidative | β-enamino esters | Cu(OAc)₂, KOAc | Aerobic conditions, good yields for multisubstituted pyrroles. researchgate.net |

| Oxidative | N-hydroxyalkyl enamines | Iodoxybenzoic acid | Provides 2,3-disubstituted pyrroles. organic-chemistry.org |

| Reductive | Nitroalkene, Isocyanoacetate | Base | Barton-Zard synthesis, forms functionalized pyrroles. wikipedia.org |

Metal-Catalyzed Cyclizations (e.g., Cu(I), Pd, Ru, Fe, Au)

Transition metals play a crucial role in modern organic synthesis, and the construction of pyrrole rings is no exception. A wide array of metals can catalyze the cyclization of various starting materials to form pyrroles efficiently. nih.gov

Copper (Cu): Copper-catalyzed reactions are versatile for pyrrole synthesis. For instance, a copper hydride (CuH)-catalyzed coupling of enynes and nitriles provides a direct route to polysubstituted N-H pyrroles. researchgate.netacs.orgmit.edunih.gov This method is significant as it directly utilizes a nitrile as a reactant in the ring formation.

Palladium (Pd): Palladium catalysts are often used in cascade reactions. An oxidative approach involves the Pd(II)-catalyzed reaction of N-homoallylicamines with arylboronic acids, which proceeds through an intramolecular aza-Wacker cyclization to form polysubstituted pyrroles. organic-chemistry.org

Ruthenium (Ru): Ruthenium catalysts, such as the Grubbs catalyst, are employed in ring-closing metathesis of diallylamines, followed by in situ oxidation to form N-sulfonyl or N-acylpyrroles. organic-chemistry.org Ruthenium can also catalyze the [3+2] cycloaddition between activated alkynes and 2H-azirines. nih.gov

Iron (Fe): Iron catalysts can promote the radical cycloaddition of enamides and 2H-azirines to afford substituted pyrroles under mild conditions. organic-chemistry.org

Gold (Au): Gold catalysts are effective in cascade reactions, such as the hydroamination/cyclization of α-amino ketones with alkynes, offering high regioselectivity. organic-chemistry.org

The following table highlights various metal-catalyzed cyclization reactions for pyrrole synthesis.

| Metal Catalyst | Substrates | Reaction Type |

| Copper(I) Hydride | Enynes, Nitriles | Reductive Coupling/Cyclization researchgate.netacs.orgmit.edunih.gov |

| Palladium(II) | N-homoallylicamines, Arylboronic acids | Oxidative Cascade/aza-Wacker Cyclization organic-chemistry.org |

| Ruthenium(II) | Diallylamines | Ring-Closing Metathesis/Oxidation organic-chemistry.org |

| Iron(III) | Enamides, 2H-azirines | Radical Cycloaddition organic-chemistry.org |

| Gold(I) | α-Amino ketones, Alkynes | Cascade Hydroamination/Cyclization organic-chemistry.org |

Introduction of Nitrile Functionality onto Pyrrole Scaffolds

An alternative strategy to synthesizing pyrrole nitriles involves introducing the cyano group onto a pre-formed pyrrole ring. This can be achieved either by direct cyanation of a C-H bond or by converting a precursor functional group into a nitrile.

Direct Cyanation Methods

Direct C-H cyanation involves the substitution of a hydrogen atom on the pyrrole ring with a cyano group. This approach is highly desirable for its atom economy. Transition metal catalysis is often required to achieve this transformation. Rhodium(III) has been shown to catalyze the C2-selective cyanation of N-substituted pyrroles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. researchgate.net Similarly, copper-mediated direct C-H cyanation using ethyl (ethoxymethylene)cyanoacetate as a safe cyanide source has been developed. researchgate.net Organic photoredox catalysis also enables the direct C-H cyanation of aromatic compounds, including heterocycles, using trimethylsilyl (B98337) cyanide under mild, aerobic conditions. nih.gov

| Method | Catalyst/Reagent System | Key Features |

| Rhodium Catalysis | Rh(III) / NCTS | C2-selective cyanation of directed pyrroles. researchgate.net |

| Copper Mediation | Cu / Ethyl (ethoxymethylene)cyanoacetate / O₂ | Uses a safe cyanating agent and molecular oxygen as the oxidant. researchgate.net |

| Photoredox Catalysis | Acridinium catalyst / TMSCN / O₂ | Metal-free, proceeds at room temperature. nih.gov |

Transformation of Precursor Functional Groups to Nitriles

The nitrile group can be installed by converting other functional groups already present on the pyrrole ring. This is a common and reliable strategy in organic synthesis.

A primary method is the dehydration of a pyrrole carboxamide. Aldehydes on the pyrrole ring can be converted to aldoximes, which are then dehydrated to form the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride.

Another route is through nucleophilic substitution. For the synthesis of 1H-pyrrole-1-butanenitrile specifically, a direct and efficient method is the N-alkylation of pyrrole with a halo-substituted butyronitrile, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. This reaction is typically carried out in the presence of a base like potassium superoxide (B77818) or potassium hydroxide in an appropriate solvent. organic-chemistry.orgnih.gov The use of ultrasound can accelerate this N-alkylation reaction. nih.gov

Targeted Synthesis of 1H-Pyrrole-1-butanenitrile: Specific Protocols and Optimizations

The targeted synthesis of 1H-pyrrole-1-butanenitrile is centered on creating the N-C bond between the pyrrole ring and the butanenitrile side chain. The primary method for this is the N-alkylation of pyrrole with a suitable four-carbon electrophile containing a nitrile group, such as 4-halobutyronitrile.

One-pot and cascade reactions offer significant advantages in chemical synthesis by reducing the number of separate purification steps, saving time, and minimizing waste. For the formation of N-alkylated pyrroles, including 1H-pyrrole-1-butanenitrile, multi-component reactions are a powerful tool. A concise three-component synthesis has been developed for creating a key pyrrole framework from α-hydroxyketones, oxoacetonitriles, and anilines ntu.edu.sg. This approach allows for the generation of diverse pyrrole candidates in a streamlined manner ntu.edu.sg.

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single reaction vessel, have also been effectively employed for pyrrole synthesis. A notable example is the heterogeneous cobalt-catalyzed cascade synthesis of pyrroles from nitroarenes nih.gov. This process demonstrates the potential for step-economic advantages by directly utilizing nitroarenes in Paal-Knorr type reactions nih.gov. While not directly applied to 1H-pyrrole-1-butanenitrile, these methodologies provide a conceptual framework for its potential one-pot synthesis, possibly by combining the formation of the pyrrole ring with the introduction of the butanenitrile side chain.

Another efficient approach involves a palladium(II)-catalyzed cascade reaction that couples substituted aliphatic nitriles with arylboronic acids, followed by in situ cyclodehydration to yield 3-substituted 2-aryl-1H-pyrroles organic-chemistry.org. This highlights the utility of cascade processes in constructing functionalized pyrrole rings. Tandem reactions, such as the Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation, have also been developed for the synthesis of polyfunctionalized pyrroles organic-chemistry.org.

| Reaction Type | Starting Materials | Key Features | Potential Application to 1H-Pyrrole-1-butanenitrile Synthesis |

| Three-Component Reaction | α-hydroxyketones, oxoacetonitriles, anilines | Concise synthesis of a key pyrrole framework ntu.edu.sg. | A modified version could potentially incorporate the butanenitrile moiety. |

| Cascade Synthesis | Nitroarenes, 1,4-diketones | Heterogeneous cobalt catalysis, direct use of nitroarenes nih.gov. | N-alkylation of a pre-formed pyrrole ring with a butanenitrile precursor in a cascade sequence. |

| Palladium-Catalyzed Cascade | Aliphatic nitriles, arylboronic acids | C-C coupling followed by intramolecular C-N bond formation organic-chemistry.org. | Adaptation of the cascade to form the N-alkyl bond. |

| Tandem Reaction | gem-diactivated acrylonitriles, TMSCN | Michael addition followed by nitrile-to-nitrile cyclocondensation organic-chemistry.org. | A multi-step one-pot process starting from acyclic precursors. |

The efficiency of the N-alkylation of pyrrole to form 1H-pyrrole-1-butanenitrile is highly dependent on the reaction conditions, particularly the solvent and temperature. Optimization of these parameters is crucial for maximizing yield and minimizing reaction time.

In a study on the copper hydride (CuH)-catalyzed coupling of enynes and nitriles to form polysubstituted N-H pyrroles, optimization studies identified 1,4-dioxane (B91453) as the optimal solvent and 50°C as the ideal temperature, achieving yields of up to 85% organic-chemistry.org. This demonstrates the significant impact of solvent choice and temperature on reaction outcomes. For the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, a related class of nitrogen-containing heterocycles, temperature optimization was conducted by testing the reaction at 50°C, 60°C, 75°C, and 100°C, with 60°C proving to be the optimal temperature frontiersin.org.

The selection of the solvent is based on its ability to dissolve the reactants and reagents, its boiling point, and its inertness to the reaction conditions. Common solvents for N-alkylation reactions include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724), which can effectively solvate the cations formed during the reaction.

| Parameter | Influence on Reaction | Typical Conditions for N-Alkylpyrrole Synthesis |

| Solvent | Affects solubility of reactants, reaction rate, and pathway. | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). |

| Temperature | Influences reaction rate; higher temperatures can lead to side reactions. | Often ranges from room temperature to reflux, depending on the reactivity of the electrophile. |

Controlling the stoichiometry of the reactants is fundamental to achieving a high yield of 1H-pyrrole-1-butanenitrile and minimizing the formation of impurities. In a typical N-alkylation reaction of pyrrole with an alkyl halide, a slight excess of the alkylating agent may be used to ensure complete consumption of the pyrrole. However, a large excess can lead to the formation of undesired byproducts. The use of a base, such as potassium carbonate or sodium hydride, is common to deprotonate the pyrrole and enhance its nucleophilicity. The stoichiometry of the base relative to the pyrrole must be carefully controlled.

Common impurities in the synthesis of 1H-pyrrole-1-butanenitrile can include unreacted pyrrole and 4-halobutyronitrile, as well as potential byproducts from side reactions. Purification techniques such as flash chromatography are often employed to isolate the desired product from these impurities ntu.edu.sg.

Green Chemistry Principles in 1H-Pyrrole-1-butanenitrile Synthesis

The application of green chemistry principles to the synthesis of 1H-pyrrole-1-butanenitrile aims to reduce the environmental impact of the chemical process. This includes the use of environmentally benign solvents, the development of catalyst systems that can be reused, and the design of reactions with high atom economy ed.govsemanticscholar.orgresearchgate.net.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of N-substituted pyrroles has been successfully demonstrated in aqueous media. For instance, an operationally simple Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be carried out in water in the presence of a catalytic amount of iron(III) chloride organic-chemistry.org. Furthermore, a magnetic nanoparticle-supported antimony catalyst has been shown to be effective for the Clauson-Kaas reaction in an aqueous medium to produce N-substituted pyrroles in high yields researchgate.net. These examples suggest the feasibility of adapting the synthesis of 1H-pyrrole-1-butanenitrile to an aqueous environment, which would significantly improve its green credentials.

The development of reusable and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost mdpi.com.

Several studies have reported the use of recyclable catalysts for the synthesis of N-substituted pyrroles. A robust heterogeneous cobalt catalyst used for the cascade synthesis of pyrroles from nitroarenes can be reused up to ten times without a significant loss of activity nih.gov. Similarly, reusable cobalt-nanoparticles supported on N-doped carbon have been developed for the α-alkylation of nitriles rsc.org. Polystyrene-supported aluminum trichloride (B1173362) and gallium trichloride have also been employed as efficient and reusable heterogeneous Lewis acid catalysts for the synthesis of N-substituted pyrroles mdpi.com. The application of such recyclable catalytic systems to the synthesis of 1H-pyrrole-1-butanenitrile would be a significant step towards a more sustainable manufacturing process.

| Catalyst System | Reaction | Reusability | Reference |

| Heterogeneous Cobalt Catalyst | Cascade synthesis of pyrroles | Up to ten times without significant loss of activity | nih.gov |

| Polystyrene-supported AlCl₃ and GaCl₃ | Synthesis of N-substituted pyrroles | Efficient and reusable | mdpi.com |

| Magnetic Nanoparticle-supported Antimony | Clauson-Kaas reaction | Recyclable for six times without significant loss of activity | researchgate.net |

| Iridium-based catalyst | Sustainable pyrrole synthesis | Operates under mild conditions | nih.gov |

| N, P-doped activated carbon supported Ir | Synthesis of pyrroles from alcohols and amino alcohols | Good versatility | dtu.dk |

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. This technique has been widely applied to a variety of organic transformations, including the N-alkylation of heterocyclic compounds like pyrrole. The synthesis of N-substituted pyrroles under microwave irradiation often proceeds under solvent-free conditions or with minimal solvent, aligning with the principles of green chemistry. pensoft.netpensoft.net

Several studies have demonstrated the successful N-alkylation of pyrroles and other N-heterocycles using microwave irradiation, often in the presence of a base and sometimes a phase-transfer catalyst. nih.gov These reactions are typically characterized by short reaction times, often in the range of minutes, and high yields.

For instance, the microwave-assisted N-alkylation of isatin (B1672199) with various alkyl halides has been reported to proceed efficiently in the presence of bases like K₂CO₃ or Cs₂CO₃ with a few drops of a high-boiling solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov This methodology could foreseeably be adapted for the synthesis of 1H-pyrrole-1-butanenitrile.

Detailed Research Findings:

A hypothetical microwave-assisted synthesis of 1H-pyrrole-1-butanenitrile would involve the reaction of pyrrole with a suitable 4-halobutanenitrile under basic conditions. The choice of base, solvent (or lack thereof), microwave power, and reaction time would be critical parameters to optimize for achieving high yields.

Based on analogous reactions, a plausible set of conditions could involve:

Reactants: Pyrrole and 4-bromobutanenitrile.

Base: A solid base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is often used in solvent-free microwave reactions to facilitate the deprotonation of pyrrole.

Solvent: The reaction could potentially be carried out under solvent-free ("dry media") conditions, where the reactants are adsorbed onto a solid support, or with a minimal amount of a high-dielectric solvent to efficiently absorb microwave energy.

Microwave Parameters: The reaction would be conducted in a dedicated microwave reactor, allowing for precise control of temperature and pressure. Typical parameters might involve irradiation at a specific power level (e.g., 100-300 W) for a short duration (e.g., 2-15 minutes).

The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product would be isolated and purified using standard laboratory procedures like extraction and column chromatography.

The table below illustrates a hypothetical optimization of the microwave-assisted synthesis of 1H-pyrrole-1-butanenitrile based on common findings in related literature.

| Entry | Alkylating Agent | Base | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromobutanenitrile | K₂CO₃ | None (Solvent-free) | 150 | 10 | 120 | Hypothetical data |

| 2 | 4-Bromobutanenitrile | KOH | None (Solvent-free) | 150 | 5 | 120 | Hypothetical data |

| 3 | 4-Chlorobutanenitrile | K₂CO₃ | DMF (cat.) | 200 | 15 | 140 | Hypothetical data |

| 4 | 4-Bromobutanenitrile | Cs₂CO₃ | None (Solvent-free) | 150 | 5 | 120 | Hypothetical data |

The synthesis of analogous N-alkylpyrrole nitriles, such as 1H-pyrrole-1-propanenitrile, would follow a similar synthetic strategy, employing the corresponding haloalkanenitrile (e.g., 3-bromopropanenitrile). The reactivity of the haloalkanenitrile would influence the optimal reaction conditions.

The significant advantages of employing microwave-assisted synthesis for these compounds include:

Rate Enhancement: Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. pensoft.net

Higher Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher isolated yields of the desired N-alkylated pyrrole. pensoft.net

Energy Efficiency: The focused heating of the reaction mixture is more energy-efficient compared to heating an entire oil bath or reaction vessel.

Greener Chemistry: The potential for solvent-free conditions reduces the environmental impact of the synthesis. pensoft.net

Chemical Reactivity and Transformational Pathways of 1h Pyrrole 1 Butanenitrile

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich five-membered heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, creating an aromatic sextet. This delocalization of electrons increases the electron density of the ring carbons, making the pyrrole core highly susceptible to attack by electrophiles and more reactive than benzene. pearson.com

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Core

Electrophilic aromatic substitution is a characteristic reaction of pyrrole. pearson.com Due to the ring's high electron density, these reactions often proceed under mild conditions. pearson.com

For the parent pyrrole molecule, electrophilic attack preferentially occurs at the C2 (α) position. stackexchange.com This preference is attributed to the greater resonance stabilization of the cationic intermediate (σ-complex) formed upon attack at the C2 position, which can be described by three resonance structures, compared to the two resonance structures possible for attack at the C3 (β) position. stackexchange.com

In 1H-Pyrrole-1-butanenitrile, the N-butanenitrile substituent influences this inherent regioselectivity. The nitrile group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. The orientation of substitution in N-substituted pyrroles depends significantly on the nature of the substituent and the electrophile. researchgate.net While electron-withdrawing groups on the nitrogen generally decrease the ring's reactivity, the fundamental preference for α-substitution often remains, although the proportion of β-substitution may increase compared to N-alkyl pyrroles. researchgate.net

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Favored Product |

|---|---|---|---|

| C2 (α-position) | 3 | More Stable | Major Product |

| C3 (β-position) | 2 | Less Stable | Minor Product |

The kinetics of electrophilic aromatic substitution are highly dependent on the electronic nature of the pyrrole ring. The delocalization of the nitrogen's lone pair makes the pyrrole ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene. pearson.com

The N-butanenitrile substituent in 1H-Pyrrole-1-butanenitrile, however, exerts a deactivating effect. The electron-withdrawing nature of the cyano group reduces the electron density within the pyrrole ring through an inductive effect. This reduction in nucleophilicity means that the rate of electrophilic aromatic substitution for 1H-Pyrrole-1-butanenitrile is expected to be slower than that of unsubstituted pyrrole or N-alkyl pyrroles. Consequently, harsher reaction conditions may be required to achieve substitution compared to more activated pyrrole derivatives.

Cycloaddition Reactions Involving the Pyrrole Moiety

While the aromaticity of pyrrole makes it less prone to act as a diene compared to furan, it can participate in cycloaddition reactions, particularly when a substituent on the nitrogen atom reduces its aromatic character. quimicaorganica.org The presence of an electron-withdrawing group on the nitrogen, such as the butanenitrile group, enhances the dienic character of the pyrrole ring, making it a more suitable substrate for Diels-Alder ([4+2]) cycloadditions. wikipedia.orgacs.org N-substituted pyrroles can also undergo other types of cycloadditions, including [3+2] and [2+1] reactions. wikipedia.orgmdpi.com

| Reaction Type | Description | Role of Pyrrole |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Reaction between a conjugated diene and a dienophile. | Diene |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. | Dipolarophile |

| [2+1] Cycloaddition | Reaction with a carbene to form a cyclopropane (B1198618) intermediate. | Alkene component |

Ring-Opening and Rearrangement Reactions

The pyrrole ring, despite its aromatic stability, can undergo ring-opening or rearrangement under specific conditions. For example, reaction with carbenes can lead to a dichlorocyclopropane intermediate that subsequently rearranges to form a 3-chloropyridine (B48278) in what is known as the Ciamician–Dennstedt rearrangement. wikipedia.org Certain N-substituted pyrroles can also undergo nucleophilic or electrophilic cyclization reactions involving the N-substituent, leading to fused heterocyclic systems. beilstein-journals.org Additionally, synthetic methods involving 6π-electrocyclization followed by ring-contraction have been developed for forming the pyrrole skeleton, indicating that under the right thermal or photochemical conditions, rearrangement pathways may be accessible. nih.gov

Reactivity of the Nitrile Group

The nitrile group (–C≡N) of the butanenitrile substituent is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orgucalgary.ca This allows for a range of nucleophilic addition reactions.

Key transformations of the nitrile group include:

Hydrolysis : In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate to yield a carboxylic acid. libretexts.orglibretexts.orgchemistrysteps.comlumenlearning.com For 1H-Pyrrole-1-butanenitrile, this would result in the formation of 4-(1H-pyrrol-1-yl)butanoic acid.

Reduction : The nitrile group can be reduced to a primary amine. libretexts.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which would convert 1H-Pyrrole-1-butanenitrile to 4-(1H-pyrrol-1-yl)butan-1-amine. libretexts.org Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis. libretexts.org

Addition of Organometallic Reagents : Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. chemistrysteps.com The resulting imine intermediate can be hydrolyzed to produce a ketone. libretexts.orglibretexts.org

| Reaction | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Amide | Carboxylic Acid |

| Reduction (Strong) | 1. LiAlH₄ 2. H₂O | Imine anion | Primary Amine |

| Reduction (Mild) | 1. DIBAL-H 2. H₃O⁺ | Imine | Aldehyde |

| Addition of Grignard Reagent | 1. R-MgX 2. H₃O⁺ | Imine | Ketone |

Nucleophilic Additions to the Nitrile Carbon

The carbon-nitrogen triple bond in the nitrile group of 1H-pyrrole-1-butanenitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for several important transformations.

The hydrolysis of nitriles is a fundamental reaction that can be catalyzed by either acid or base. The reaction with 1H-pyrrole-1-butanenitrile proceeds in a stepwise manner, initially yielding an amide, 4-(1H-pyrrol-1-yl)butanamide, which can then be further hydrolyzed to the corresponding carboxylic acid, 4-(1H-pyrrol-1-yl)butanoic acid.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, such as hydrochloric acid, and heat, the nitrile is protonated, which enhances its electrophilicity. A subsequent attack by water leads to the formation of the amide, and upon further heating, the amide is hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Alkaline Hydrolysis : When heated with an aqueous alkali like sodium hydroxide (B78521), the nitrile group is attacked by the hydroxide ion. This process initially forms the salt of the carboxylic acid (e.g., sodium 4-(1H-pyrrol-1-yl)butanoate) and ammonia (B1221849). Acidification of the reaction mixture is then required to protonate the carboxylate and isolate the free carboxylic acid.

By carefully controlling the reaction conditions, such as temperature and pH, the hydrolysis can often be stopped at the amide stage.

| Reaction | Reagents | Primary Product | Final Product (after workup) |

| Partial Hydrolysis | H₂O, controlled pH (7-8) | 4-(1H-pyrrol-1-yl)butanamide | 4-(1H-pyrrol-1-yl)butanamide |

| Acid Hydrolysis | Dilute HCl, heat | 4-(1H-pyrrol-1-yl)butanoic acid, NH₄Cl | 4-(1H-pyrrol-1-yl)butanoic acid |

| Alkaline Hydrolysis | NaOH(aq), heat | Sodium 4-(1H-pyrrol-1-yl)butanoate, NH₃ | 4-(1H-pyrrol-1-yl)butanoic acid |

The nitrile group of 1H-pyrrole-1-butanenitrile can be reduced to a primary amine, 4-(1H-pyrrol-1-yl)butan-1-amine, using various reducing agents. This transformation is a valuable synthetic route for introducing a primary amino group at the terminus of the alkyl chain.

Common methods for this reduction include:

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction is typically carried out at elevated temperature and pressure.

Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup, effectively reduce the nitrile to the primary amine. Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of a wide variety of aliphatic and aromatic nitriles to primary amines in excellent yields. acs.org

| Reducing Agent | Typical Conditions | Product |

| H₂/Pd, Pt, or Ni | Elevated temperature and pressure | 4-(1H-pyrrol-1-yl)butan-1-amine |

| 1. LiAlH₄ 2. H₃O⁺ | Diethyl ether or THF, then acid workup | 4-(1H-pyrrol-1-yl)butan-1-amine |

| BH₂(N(iPr)₂) / cat. LiBH₄ | THF | 4-(1H-pyrrol-1-yl)butan-1-amine |

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group in 1H-pyrrole-1-butanenitrile.

Grignard Reagents (RMgX) : The addition of a Grignard reagent to the nitrile forms a new carbon-carbon bond and, after an initial reaction, produces a magnesium salt of an imine. This intermediate is stable until it is hydrolyzed with aqueous acid in a separate workup step. The hydrolysis of the imine yields a ketone. For instance, the reaction of 1H-pyrrole-1-butanenitrile with methylmagnesium bromide, followed by hydrolysis, would yield 5-(1H-pyrrol-1-yl)pentan-2-one.

Organolithium Reagents (RLi) : Organolithium reagents are even more reactive nucleophiles than Grignard reagents and react in a similar fashion. They add to the nitrile to form a lithium-imine salt, which upon acidic workup, also affords a ketone. Due to their high reactivity, organolithium compounds are powerful tools for creating carbon-carbon bonds in organic synthesis.

These reactions provide a versatile method for synthesizing various ketones where the alkyl or aryl group from the organometallic reagent is attached to the former nitrile carbon.

[2+3] Cycloadditions Involving the Nitrile Group (e.g., to form tetrazoles)

The nitrile group of 1H-pyrrole-1-butanenitrile can participate as a dipolarophile in [2+3] cycloaddition reactions. A prominent example is the reaction with azide (B81097) ions to form a tetrazole ring, which is considered a bioisostere for a carboxylic acid group in medicinal chemistry.

The reaction involves the [3+2] cycloaddition of an azide anion (N₃⁻) with the nitrile. This process is often facilitated by catalysts that activate the nitrile group, making it more susceptible to cycloaddition. Common catalysts include zinc salts (e.g., ZnBr₂ or ZnCl₂) and can be performed in water, offering a safer and more environmentally friendly alternative to traditional methods. The product of this reaction with 1H-pyrrole-1-butanenitrile would be 5-(3-(1H-pyrrol-1-yl)propyl)-1H-tetrazole. The mechanism typically involves the coordination of a Lewis acid or protonation of the nitrile nitrogen, which activates the nitrile for attack by the azide anion, followed by ring closure to form the stable, aromatic tetrazole ring.

| Reactants | Catalyst/Conditions | Product |

| 1H-Pyrrole-1-butanenitrile, Sodium Azide (NaN₃) | ZnCl₂ or ZnBr₂, H₂O, reflux | 5-(3-(1H-pyrrol-1-yl)propyl)-1H-tetrazole |

| 1H-Pyrrole-1-butanenitrile, Sodium Azide (NaN₃) | NH₄Cl, DMF, heat | 5-(3-(1H-pyrrol-1-yl)propyl)-1H-tetrazole |

Transformations of the Butanenitrile Alkyl Chain

The four-carbon alkyl chain linking the pyrrole ring and the nitrile group is generally less reactive than the terminal nitrile or the aromatic pyrrole ring. However, it can still undergo transformations typical of alkanes, provided that reaction conditions are chosen to avoid undesired reactions at the more sensitive functional groups.

Functionalization of the Alkyl Chain (e.g., halogenation, oxidation)

Halogenation : The alkyl chain can undergo free-radical halogenation, for example, with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction would likely show some selectivity for the methylene (B1212753) groups adjacent to the activating pyrrole ring or nitrile group, but could potentially lead to a mixture of mono- and poly-halogenated products. The high reactivity of the pyrrole ring itself towards electrophilic halogenation means that care must be taken to select reagents and conditions that favor alkyl chain functionalization over ring substitution.

Oxidation : Direct oxidation of the saturated alkyl chain is challenging without affecting the electron-rich pyrrole ring, which is susceptible to oxidation, often leading to polymerization or degradation under strong oxidizing conditions. wikipedia.org Specific and mild oxidizing agents would be required to selectively introduce functionality, such as a hydroxyl group, onto the chain, and such transformations are often difficult to control.

Due to the higher reactivity of the pyrrole ring and the nitrile group, selective functionalization of the butanenitrile alkyl chain generally requires carefully chosen reagents and reaction conditions or the use of protecting groups for the more reactive sites.

Reactivity at the Alpha-Carbon to the Nitrile Group

The methylene group adjacent to the nitrile functionality in 1H-Pyrrole-1-butanenitrile represents a key site of reactivity. The electron-withdrawing nature of the cyano group significantly increases the acidity of the protons on this alpha-carbon, facilitating their removal by a strong base to form a resonance-stabilized carbanion. This carbanion serves as a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions and other chemical transformations.

Formation of the α-Cyano Carbanion:

The generation of the carbanion at the alpha-position of 1H-Pyrrole-1-butanenitrile is typically achieved by treatment with a strong base. Common bases employed for the deprotonation of nitriles include alkali metal amides, such as sodium amide (NaNH₂), and organolithium reagents, like butyllithium (B86547) (BuLi). The choice of base and solvent system is crucial to ensure efficient carbanion formation while minimizing potential side reactions.

The resulting carbanion is stabilized by the delocalization of the negative charge onto the nitrogen atom of the nitrile group through resonance. This delocalization enhances the stability of the carbanion, making it a viable intermediate for synthetic applications.

Transformational Pathways of the α-Cyano Carbanion:

Once formed, the α-cyano carbanion of 1H-Pyrrole-1-butanenitrile can participate in a range of chemical reactions, primarily acting as a nucleophile in reactions with various electrophiles. These transformations provide a versatile platform for the synthesis of more complex molecules with the pyrrole moiety.

Alkylation Reactions: A prominent application of this carbanion is in alkylation reactions. Treatment with alkyl halides (R-X, where X is a halogen) leads to the formation of a new carbon-carbon bond at the alpha-position, yielding α-substituted 1H-pyrrole-1-butanenitrile derivatives. The efficiency of these reactions is dependent on the nature of the alkylating agent and the reaction conditions.

| Reactant 1 | Reactant 2 (Electrophile) | Base | Product | Reaction Type |

| 1H-Pyrrole-1-butanenitrile | Alkyl Halide (R-X) | Strong Base (e.g., NaNH₂, BuLi) | α-Alkyl-1H-pyrrole-1-butanenitrile | Alkylation |

| 1H-Pyrrole-1-butanenitrile | Carbonyl Compound (Aldehyde/Ketone) | Strong Base (e.g., NaNH₂, BuLi) | β-Hydroxy-α-(1H-pyrrol-1-yl)pentanenitrile | Aldol-type Addition |

| 1H-Pyrrole-1-butanenitrile | Ester (R'-COOR'') | Strong Base (e.g., NaNH₂, BuLi) | β-Keto-α-(1H-pyrrol-1-yl)pentanenitrile | Claisen-type Condensation |

Reactions with Carbonyl Compounds: The nucleophilic carbanion can also add to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. This aldol-type addition reaction results in the formation of β-hydroxy nitrile derivatives, which can be valuable intermediates for further synthetic manipulations.

Acylation Reactions: Acylation of the α-cyano carbanion can be achieved using acylating agents like esters or acid chlorides. These reactions, akin to the Claisen condensation, yield β-keto nitriles. These products are versatile precursors for the synthesis of various heterocyclic compounds and other functionalized molecules.

While detailed research findings specifically on the reactivity of the alpha-carbon in 1H-Pyrrole-1-butanenitrile are limited in publicly accessible literature, the principles of nitrile chemistry provide a strong foundation for predicting its transformational pathways. The generation of the α-cyano carbanion and its subsequent reactions with a wide array of electrophiles offer a powerful strategy for the elaboration of the butanenitrile side chain, enabling the synthesis of a diverse range of pyrrole-containing compounds with potential applications in medicinal chemistry and materials science. Further research in this area would be valuable to fully explore the synthetic utility of this reactive intermediate.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 1h Pyrrole 1 Butanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

Proton (¹H) NMR Techniques for Structural Assignment

Proton (¹H) NMR spectroscopy offers a detailed map of the hydrogen atoms within a molecule. For 1h-Pyrrole-1-butanenitrile, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the pyrrole (B145914) ring and those on the butanenitrile side chain.

The pyrrole ring protons typically appear as two distinct multiplets due to their different chemical environments. The protons at the C2 and C5 positions (α-protons) are adjacent to the nitrogen atom and are deshielded, causing them to resonate at a lower field compared to the protons at the C3 and C4 positions (β-protons).

The butanenitrile side chain protons exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. The protons on the carbon attached to the pyrrole nitrogen (N-CH₂) appear as a triplet. The adjacent methylene (B1212753) group (-CH₂-) protons appear as a multiplet, while the methylene group protons adjacent to the nitrile (-CN) group also show a triplet pattern.

Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Data for 1h-Pyrrole-1-butanenitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole H-2, H-5 | ~6.7 | Triplet | ~2.2 |

| Pyrrole H-3, H-4 | ~6.1 | Triplet | ~2.2 |

| N-CH₂- | ~4.1 | Triplet | ~7.0 |

| -CH₂-CH₂-CN | ~2.3 | Triplet | ~7.2 |

| N-CH₂-CH₂- | ~2.1 | Multiplet (Quintet) | ~7.1 |

Note: Data are predicted based on known values for N-substituted pyrroles and alkyl nitriles. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Techniques for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 1h-Pyrrole-1-butanenitrile gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrrole ring resonate in the aromatic region of the spectrum. Similar to the protons, the α-carbons (C2, C5) appear at a lower field than the β-carbons (C3, C4). The carbons of the butanenitrile side chain are found in the aliphatic region. The nitrile carbon (-CN) has a characteristic chemical shift in the 115-125 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Data for 1h-Pyrrole-1-butanenitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 | ~121 |

| Pyrrole C-3, C-4 | ~108 |

| Nitrile (-CN) | ~119 |

| N-CH₂- | ~48 |

| -CH₂-CH₂-CN | ~20 |

| N-CH₂-CH₂- | ~30 |

Note: Data are predicted based on established values for related structures. Solvent and experimental conditions can influence actual chemical shifts.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 1h-Pyrrole-1-butanenitrile, COSY would show correlations between the adjacent methylene groups of the butanenitrile chain (N-CH₂-CH₂ -CH₂ -CN).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. A key correlation would be observed between the protons of the N-CH₂ group and the α-carbons (C2, C5) of the pyrrole ring, confirming the attachment of the butanenitrile chain to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. While more critical for complex stereochemical analysis, it can help confirm spatial relationships within the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk

Ionization Methods (e.g., ESI, EI, MALDI, TSP-MS)

The choice of ionization method is critical as it affects the extent of fragmentation and the type of information obtained.

Electron Ionization (EI): This is a high-energy, "hard" ionization technique that causes extensive fragmentation of the molecule. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint and is valuable for structural elucidation. For 1h-Pyrrole-1-butanenitrile, common fragments would likely arise from the cleavage of the N-alkyl bond, generating the pyrrole cation, and various cleavages along the butanenitrile chain.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal fragmentation. nih.gov It is ideal for determining the molecular weight of the compound, as the primary species observed is the protonated molecule [M+H]⁺.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, generally used for larger, non-volatile molecules like proteins and polymers, and would be less commonly employed for a small molecule like 1h-Pyrrole-1-butanenitrile.

Thermospray Mass Spectrometry (TSP-MS): An older soft ionization technique, largely superseded by ESI and APCI, that was used for analyzing thermally unstable and non-volatile compounds from a liquid stream.

Table 3: Predicted Mass Spectrometry Fragments for 1h-Pyrrole-1-butanenitrile (under EI)

| m/z Value | Proposed Fragment Identity |

| 122 | [M]⁺ (Molecular Ion) |

| 68 | [C₄H₅N]⁺ (Pyrrole ring) |

| 67 | [C₄H₄N]⁺ (Pyrrolyl cation) |

| 54 | [C₄H₆]⁺ (Butenenitrile fragment) |

| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 parts per million, ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. longdom.orgresearchgate.net For 1h-Pyrrole-1-butanenitrile (C₈H₁₀N₂), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass.

Calculated Exact Mass of [C₈H₁₀N₂]⁺: 122.0844

Calculated Exact Mass of [C₈H₁₀N₂ + H]⁺: 123.0922

By comparing the experimentally measured exact mass to the calculated value, the elemental composition can be confirmed with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. For 1h-Pyrrole-1-butanenitrile, MS/MS analysis, typically using collision-induced dissociation (CID), provides critical insights into its fragmentation pathways, which are heavily influenced by the structure of the side-chain substituent at the 2-position of the pyrrole ring nih.gov.

In the positive ion mode using electrospray ionization (ESI), the molecule would first be protonated to form the precursor ion [M+H]+. The fragmentation of this ion would likely be initiated by cleavages in the butylnitrile side chain. Based on studies of related pyrrole derivatives, a primary fragmentation pathway would involve the loss of the pyrrolidine (B122466) ring from the precursor ion wvu.edu. However, for 1h-Pyrrole-1-butanenitrile, the substituent is at the N1 position. Therefore, the fragmentation would be dictated by the stability of the pyrrole ring and the cleavage of the C-N bond and bonds within the butyl chain.

A plausible fragmentation pathway for the [M+H]+ ion of 1h-Pyrrole-1-butanenitrile would involve the following steps:

Initial Precursor Ion Formation : C₈H₁₀N₂ + H⁺ → [C₈H₁₁N₂]⁺

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the nitrogen of the pyrrole ring is a common pathway. This could lead to the loss of a propylene (B89431) radical (•CH₂CH₂CH₃) or a butene molecule (CH₂=CHCH₂CH₃), depending on rearrangement.

Cleavage involving the Nitrile Group : The nitrile group can influence the fragmentation. Loss of HCN (hydrogen cyanide) is a characteristic fragmentation for nitrile-containing compounds nih.gov.

Pyrrole Ring Fragmentation : While the aromatic pyrrole ring is relatively stable, it can undergo fragmentation under higher energy conditions, leading to smaller charged fragments.

The resulting product ions provide a unique fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of these fragment ions, further validating the proposed fragmentation pathways nih.gov.

Table 1: Plausible MS/MS Fragmentation Ions of 1h-Pyrrole-1-butanenitrile

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |

|---|---|---|---|

| [M+H]⁺ | [C₅H₆N]⁺ | C₃H₅N | Cleavage of the butylnitrile side chain |

| [M+H]⁺ | [C₇H₈N]⁺ | CH₃N | Loss of acetonitrile (B52724) via rearrangement |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups and probing the molecular structure of 1h-Pyrrole-1-butanenitrile. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups.

Analysis of Characteristic Vibrational Modes of Pyrrole and Nitrile Functionalities

The vibrational spectrum of 1h-Pyrrole-1-butanenitrile is dominated by the characteristic modes of the pyrrole ring and the nitrile group.

Nitrile (C≡N) Functionality : The nitrile group exhibits a very strong and sharp absorption band in the IR spectrum in the region of 2200-2300 cm⁻¹. This band is due to the C≡N stretching vibration and is a highly reliable indicator for the presence of the nitrile functionality. Its position is sensitive to the local electronic environment researchgate.netrsc.org.

Pyrrole Ring Functionality : As a substituted pyrrole, 1h-Pyrrole-1-butanenitrile will not show the N-H stretching vibration typically seen in unsubstituted pyrrole (around 3400 cm⁻¹) researchgate.net. Instead, the spectrum will feature:

C-H Stretching : Aromatic C-H stretching vibrations of the pyrrole ring typically appear above 3100 cm⁻¹. Aliphatic C-H stretching from the butane (B89635) chain will be observed in the 2850-3000 cm⁻¹ region.

Ring Stretching : C=C and C-N stretching vibrations within the pyrrole ring occur in the 1400-1600 cm⁻¹ region researchgate.net.

C-H Bending : In-plane and out-of-plane C-H bending vibrations provide further structural information and are found at lower wavenumbers.

Table 2: Characteristic Vibrational Frequencies for 1h-Pyrrole-1-butanenitrile

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2200 - 2300 | Strong, Sharp |

| Pyrrole Ring | Aromatic C-H Stretch | > 3100 | Medium |

| Butane Chain | Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Pyrrole Ring | C=C Ring Stretch | 1500 - 1600 | Medium-Strong |

Application in Functional Group Identification and Conformational Studies

The primary application of IR and Raman spectroscopy in the analysis of 1h-Pyrrole-1-butanenitrile is the unambiguous identification of its key functional groups. The distinct C≡N stretch confirms the presence of the nitrile, while the combination of aromatic C-H and ring stretching modes confirms the pyrrole moiety.

Furthermore, subtle shifts in the positions and changes in the intensities of these vibrational bands can provide information about the molecule's conformation. For instance, interactions between the side chain and the pyrrole ring, or intermolecular interactions in the condensed phase, could lead to changes in the vibrational spectra. While detailed conformational studies would require more advanced computational and experimental approaches, vibrational spectroscopy offers an initial probe into the molecule's three-dimensional structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals slideshare.netshu.ac.uk. This technique is particularly useful for studying compounds with chromophores, such as the aromatic pyrrole ring in 1h-Pyrrole-1-butanenitrile.

Electronic Transitions in Pyrrole and Conjugated Systems

The UV-Vis spectrum of 1h-Pyrrole-1-butanenitrile is expected to be characterized by electronic transitions within the pyrrole ring. Pyrrole and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π→π* transitions researchgate.netresearchgate.net. For pyrrole itself, absorption bands are observed around 210 nm and 240 nm. The substitution on the nitrogen atom in 1h-Pyrrole-1-butanenitrile is expected to cause a slight shift in the position and intensity of these absorption maxima (λmax).

The primary electronic transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The energy of these transitions, and thus the λmax, is dependent on the extent of conjugation and the presence of substituents.

Table 3: Expected Electronic Transitions for 1h-Pyrrole-1-butanenitrile

| Transition Type | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π → π* | Pyrrole Ring | 200 - 250 |

Solvent Effects on Electronic Absorption Characteristics

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule. These solvent effects arise from differential solvation of the ground and excited states of the molecule shu.ac.uk.

For π→π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift), moving the absorption maximum to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Conversely, for n→π* transitions, an increase in solvent polarity typically results in a blue shift (hypsochromic shift), moving the absorption maximum to a shorter wavelength. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy gap for the transition shu.ac.uk.

In the case of 1h-Pyrrole-1-butanenitrile, studying its UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, ethanol (B145695), acetonitrile) would reveal the nature of its electronic transitions and provide further insight into its electronic structure acs.orgnih.govresearchgate.net.

Table 4: Predicted Solvent Effects on λmax of 1h-Pyrrole-1-butanenitrile

| Solvent | Polarity | Expected Shift for π→π* | Expected Shift for n→π* |

|---|---|---|---|

| Hexane | Nonpolar | Reference | Reference |

| Ethanol | Polar Protic | Red Shift (Bathochromic) | Blue Shift (Hypsochromic) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystal structure data for 1H-Pyrrole-1-butanenitrile is not widely published, the methodologies and types of interactions observed in closely related pyrrole derivatives provide a clear framework for its potential solid-state characterization.

Single Crystal X-ray Diffraction Methodologies

Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining unambiguous structural information. The process involves growing a high-quality single crystal of the compound, which can be achieved through techniques like slow evaporation of a solvent. For instance, crystals of a pyrrole derivative were successfully grown by slowly evaporating a solution of the compound in chloroform (B151607) with an overlay of cyclohexane.

Table 1: Representative Crystal Data for a Pyrrole Derivative

This table illustrates typical parameters obtained from a single-crystal X-ray diffraction study of a related dipyrromethane compound, as specific data for 1H-Pyrrole-1-butanenitrile is not available.

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.048 (3) |

| b (Å) | 7.312 (4) |

| c (Å) | 9.024 (5) |

| β (°) | 100.78 (1) |

| Volume (ų) | 392.0 (4) |

| Temperature (K) | 153 |

Source: Adapted from experimental data on 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole.

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules of 1H-Pyrrole-1-butanenitrile pack in a crystal is governed by various non-covalent intermolecular interactions. These interactions dictate the supramolecular assembly and influence the material's physical properties.

Key interactions for pyrrole derivatives include:

Hydrogen Bonding: While the N-substituted pyrrole ring of 1H-Pyrrole-1-butanenitrile lacks an N-H donor, the pyrrole C-H groups can act as weak hydrogen bond donors. More significantly, the nitrogen atom of the nitrile group (-C≡N) is a potential hydrogen bond acceptor.

π-π Stacking: The aromatic pyrrole rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Nitrile-Nitrile Interactions: The nitrile group can participate in uncommon but significant antiparallel nitrile(π)⋯nitrile(π) interactions, which have been observed in other coordination polymers and have interaction energies similar to hydrogen bonds.

In related structures, N—H⋯π interactions have been observed, where the N-H of one molecule interacts with the π-system of a neighboring pyrrole ring, connecting molecules into layers. For 1H-Pyrrole-1-butanenitrile, interactions involving the butanenitrile chain and the cyano group would play a crucial role in forming the three-dimensional crystal lattice.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for separating 1H-Pyrrole-1-butanenitrile from reaction mixtures, identifying impurities, and performing quantitative analysis to assess its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile or thermally sensitive compounds like many pyrrole derivatives. The technique separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For N-substituted pyrroles, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. A typical method for a pyrrole-containing ester derivative utilized a BDSHYPERSIL C18 column with a gradient elution of a binary mixture of potassium dihydrogen phosphate (B84403) buffer and acetonitrile. Detection is often achieved using a UV/Vis detector set at a wavelength where the pyrrole ring absorbs, such as 225 nm. Ultra-high-performance liquid chromatography (UHPLC), an evolution of HPLC using smaller particle size columns, can also be applied for faster and more efficient separations.

Table 2: Exemplar HPLC Conditions for Analysis of Pyrrole Derivatives

This table summarizes typical conditions used for the HPLC analysis of various pyrrole-containing compounds, which could be adapted for 1H-Pyrrole-1-butanenitrile.

| Parameter | Condition 1 (Pyrrole Ester) | Condition 2 (Pyrrolizidine Alkaloids) | Condition 3 (N-Phenylmethyl-pyrrole) |

| Technique | UHPLC | UHPLC-MS/MS | HPLC |

| Column | BDSHYPERSIL C18 (150 x 4.6 mm, 3.5 µm) | ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | Newcrom R1 |

| Mobile Phase | Gradient: Acetonitrile / 0.02 M KH₂PO₄ (pH 3.0) | Gradient: Methanol (0.1% Formic Acid) / Water (0.1% Formic Acid) | Isocratic: Acetonitrile / Water / Phosphoric Acid |

| Flow Rate | 0.8 mL/min | 0.3 mL/min | Not Specified |

| Detection | UV/Vis at 225 nm | Tandem Mass Spectrometry (MS/MS) | UV, MS-compatible (with formic acid) |

| Temperature | 30°C | 40°C | Not Specified |

Gas Chromatography (GC) for Volatile Species and Pyrolysis Products

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, 1H-Pyrrole-1-butanenitrile is expected to be amenable to GC analysis. The gas chromatographic behavior of several N-alkylpyrroles has been studied, demonstrating that GC is an effective method for their analysis without causing isomerization or degradation.

In a typical GC setup, the sample is vaporized in an injector and separated on a capillary column (e.g., DB-5ms, a non-polar phase) based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection. The NIST Chemistry WebBook indicates the availability of GC data for the closely related compound 1-butyl-1H-pyrrole, suggesting that a similar methodology would be effective for 1H-Pyrrole-1-butanenitrile.

Pyrolysis-Gas Chromatography (Py-GC-MS) is a specialized technique used to analyze non-volatile materials. While 1H-Pyrrole-1-butanenitrile itself is likely volatile enough for standard GC, Py-GC-MS could be used to study its thermal decomposition products. The sample is heated rapidly to a high temperature in an inert atmosphere, and the resulting smaller, volatile fragments are separated by GC and identified by MS. This can provide insight into the compound's thermal stability and degradation pathways.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction. In the synthesis of pyrrole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber with an appropriate solvent system (mobile phase), such as a mixture of diethyl ether and petroleum ether. The separation occurs as the mobile phase moves up the plate, with different compounds traveling at different rates based on their polarity and affinity for the stationary phase.

After development, the spots are visualized, commonly under UV light (if the compounds are UV-active) or by staining with a reagent like vanillin (B372448) or potassium permanganate (B83412) solution. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions and helps in identifying the product relative to the starting materials.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the comprehensive characterization of organic compounds such as 1H-Pyrrole-1-butanenitrile. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide detailed information on the molecular weight, structure, and purity of the analyte, even in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)